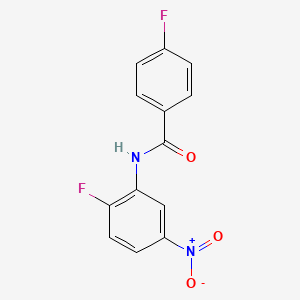
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8F2N2O3 It is a derivative of benzamide, characterized by the presence of fluorine and nitro groups on the aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-fluoro-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The compound can be oxidized under strong oxidative conditions, although specific oxidation reactions for this compound are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-fluoro-N-(2-fluoro-5-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Applications De Recherche Scientifique
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine and nitro groups can enhance the compound’s interaction with biological targets.
Medicine: Explored for its potential as a pharmaceutical agent. Its structural features may contribute to its activity against specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets, while the nitro group may contribute to its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluoro-N-(2-fluoro-5-aminophenyl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.
2-fluoro-5-nitrophenyl isocyanate: A related compound with an isocyanate functional group.
Uniqueness
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the combination of fluorine and nitro groups on the aromatic rings. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKKAHTWGDQKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,4S)-N-[1-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxamide](/img/structure/B7671602.png)
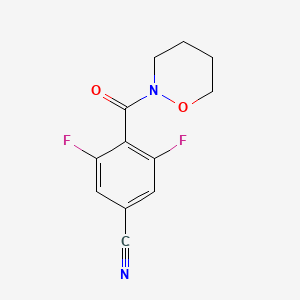
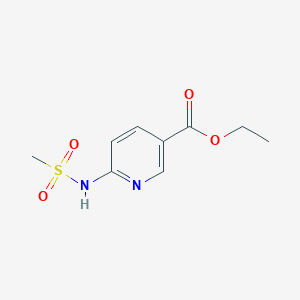
![1-(2-Methyl-2-piperidin-1-ylpropyl)-3-[2-(1,4-oxazepan-4-yl)ethyl]urea](/img/structure/B7671638.png)
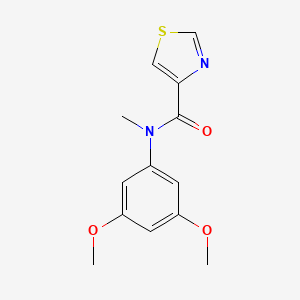
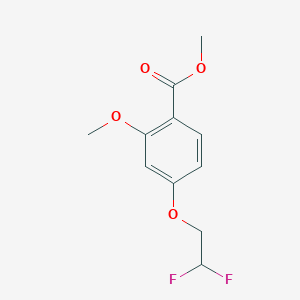
![N-[2-(2-ethyl-1,3-thiazol-4-yl)ethyl]-3-oxo-4-propyl-1,4-diazepane-1-carboxamide](/img/structure/B7671661.png)
![6-chloro-N-[2-(1,3-thiazol-4-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7671665.png)
![N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-(triazol-1-yl)acetamide](/img/structure/B7671668.png)
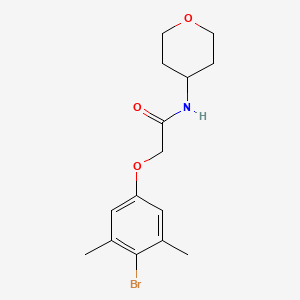
![N-[2-(propylamino)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7671677.png)

![4-[(3-Chloro-4-fluorophenyl)methylamino]-2-fluorobenzamide](/img/structure/B7671688.png)
![N-[(5-bromo-2-methylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7671690.png)
